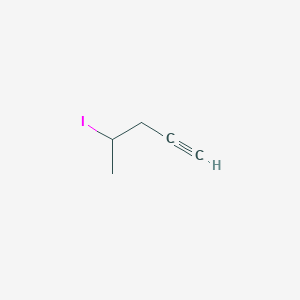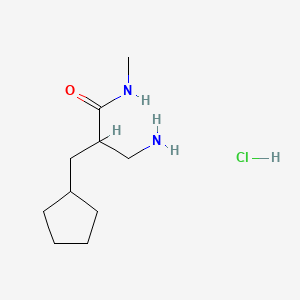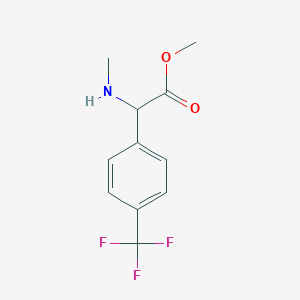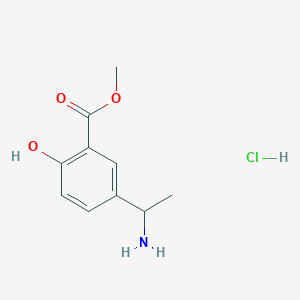![molecular formula C10H14BrN3 B13568591 1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
1-[(2-Bromopyridin-3-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromopyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromopyridine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromopyridin-3-yl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions involving piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromopyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence biological pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-2-yl)piperazine: This compound shares a similar structure but differs in the position of the bromine atom on the pyridine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 1-[(2-Bromopyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other bromopyridine derivatives. This uniqueness makes it valuable in designing compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C10H14BrN3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
1-[(2-bromopyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI-Schlüssel |
MLGUKHPCHWYWER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)


![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)




![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)

